Tert-butyl cis-4-amino-3-methyl-1-piperidinecarboxylate hydrochloride
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Overview
Description
Tert-butyl cis-4-amino-3-methyl-1-piperidinecarboxylate hydrochloride: is a chemical compound with the molecular formula C11H22N2O2·HCl. It is a derivative of piperidine, a six-membered ring containing nitrogen, and is often used in organic synthesis and pharmaceutical research.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with cis-4-amino-3-methylpiperidine as the starting material.
Protection of Amino Group: The amino group is protected using tert-butyloxycarbonyl (Boc) to form tert-butyl cis-4-amino-3-methylpiperidinecarboxylate .
Hydrochloride Formation: The protected compound is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods:
Batch Production: The compound is produced in batches using standard organic synthesis techniques.
Purification: Purification is achieved through recrystallization or chromatographic methods to ensure high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce the compound to simpler derivatives.
Substitution: Substitution reactions are common, where different functional groups can replace the existing ones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate .
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as alkyl halides and amines are used for substitution reactions.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Alcohols and amines.
Substitution Products: Alkylated derivatives and amides.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex molecules. Biology: It serves as a precursor for the synthesis of biologically active compounds. Medicine: It is used in the development of pharmaceuticals, including potential therapeutic agents. Industry: The compound finds applications in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through interactions with biological targets , such as enzymes and receptors. The molecular pathways involved include inhibition or activation of specific enzymes , leading to desired biological outcomes.
Comparison with Similar Compounds
N-tert-butyl-4-aminopiperidinecarboxylate
cis-4-amino-3-methylpiperidine
tert-butyl-4-aminopiperidinecarboxylate hydrochloride
Uniqueness: Tert-butyl cis-4-amino-3-methyl-1-piperidinecarboxylate hydrochloride is unique due to its specific stereochemistry and protective group , which make it particularly useful in targeted synthesis and pharmaceutical applications.
Properties
IUPAC Name |
tert-butyl (3R,4S)-4-amino-3-methylpiperidine-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2.ClH/c1-8-7-13(6-5-9(8)12)10(14)15-11(2,3)4;/h8-9H,5-7,12H2,1-4H3;1H/t8-,9+;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJRKUDHNJGUHRE-RJUBDTSPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1N)C(=O)OC(C)(C)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CC[C@@H]1N)C(=O)OC(C)(C)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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